Cas no 1171181-69-3 (2-(benzylsulfanyl)-N-4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-ylacetamide)

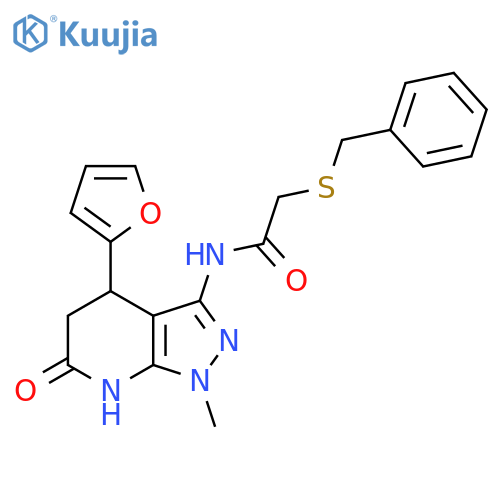

1171181-69-3 structure

商品名:2-(benzylsulfanyl)-N-4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-ylacetamide

2-(benzylsulfanyl)-N-4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-ylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(benzylsulfanyl)-N-4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-ylacetamide

- VU0648565-1

- 2-benzylsulfanyl-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]acetamide

- F5599-0618

- AKOS024515174

- 2-(benzylsulfanyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide

- 1171181-69-3

- 2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

-

- インチ: 1S/C20H20N4O3S/c1-24-20-18(14(10-16(25)22-20)15-8-5-9-27-15)19(23-24)21-17(26)12-28-11-13-6-3-2-4-7-13/h2-9,14H,10-12H2,1H3,(H,22,25)(H,21,23,26)

- InChIKey: GFWUCKVTKJJTDS-UHFFFAOYSA-N

- ほほえんだ: S(CC1C=CC=CC=1)CC(NC1C2=C(NC(CC2C2=CC=CO2)=O)N(C)N=1)=O

計算された属性

- せいみつぶんしりょう: 396.12561169g/mol

- どういたいしつりょう: 396.12561169g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 572

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 115Ų

2-(benzylsulfanyl)-N-4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5599-0618-2mg |

2-(benzylsulfanyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |

1171181-69-3 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5599-0618-4mg |

2-(benzylsulfanyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |

1171181-69-3 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5599-0618-40mg |

2-(benzylsulfanyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |

1171181-69-3 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5599-0618-1mg |

2-(benzylsulfanyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |

1171181-69-3 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5599-0618-3mg |

2-(benzylsulfanyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |

1171181-69-3 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5599-0618-10mg |

2-(benzylsulfanyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |

1171181-69-3 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5599-0618-30mg |

2-(benzylsulfanyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |

1171181-69-3 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5599-0618-20μmol |

2-(benzylsulfanyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |

1171181-69-3 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5599-0618-20mg |

2-(benzylsulfanyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |

1171181-69-3 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5599-0618-50mg |

2-(benzylsulfanyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |

1171181-69-3 | 50mg |

$160.0 | 2023-09-09 |

2-(benzylsulfanyl)-N-4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-ylacetamide 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

1171181-69-3 (2-(benzylsulfanyl)-N-4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-ylacetamide) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量